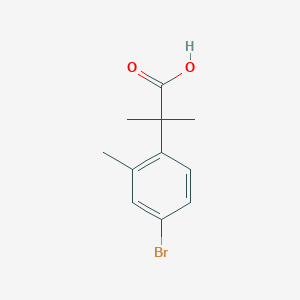
2-(4-Bromo-2-methylphenyl)-2-methylpropanoicacid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-Bromo-2-methylphenyl)-2-methylpropanoic acid is an organic compound with the molecular formula C10H11BrO2 It is a derivative of phenylpropanoic acid, where the phenyl ring is substituted with a bromine atom and a methyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Bromo-2-methylphenyl)-2-methylpropanoic acid typically involves the bromination of 2-methylphenylpropanoic acid. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position on the phenyl ring. Common reagents used in this process include bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often using continuous flow reactors and automated systems to control reaction parameters. The purity of the final product is ensured through various purification techniques such as recrystallization or chromatography .
化学反应分析
Types of Reactions
2-(4-Bromo-2-methylphenyl)-2-methylpropanoic acid undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The methyl group can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction Reactions: The bromine atom can be reduced to form the corresponding hydrogenated compound.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide are commonly used.
Oxidation: Reagents like potassium permanganate or chromium trioxide are employed.
Reduction: Catalysts such as palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are used.
Major Products Formed
Substitution: Formation of various substituted phenylpropanoic acids.
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of hydrogenated phenylpropanoic acids.
科学研究应用
2-(4-Bromo-2-methylphenyl)-2-methylpropanoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 2-(4-Bromo-2-methylphenyl)-2-methylpropanoic acid involves its interaction with specific molecular targets. The bromine atom and the methyl group on the phenyl ring influence its binding affinity and reactivity with enzymes or receptors. The compound may modulate biochemical pathways by inhibiting or activating specific enzymes, leading to its observed effects .
相似化合物的比较
Similar Compounds
- 4-Bromo-2-methylphenyl isocyanate
- 2-Bromo-4-methylphenyl isocyanate
- 4-Bromo-2-methylphenol
Uniqueness
2-(4-Bromo-2-methylphenyl)-2-methylpropanoic acid is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and interactions with molecular targets, making it valuable for specific applications .
生物活性
2-(4-Bromo-2-methylphenyl)-2-methylpropanoic acid, also known as a brominated derivative of a phenylpropanoic acid, has garnered attention in pharmacological research due to its potential biological activities. This compound is characterized by the presence of a bromine atom, which influences its chemical reactivity and biological interactions. This article explores the biological activity of this compound, including mechanisms of action, therapeutic potential, and relevant case studies.
The molecular formula for 2-(4-Bromo-2-methylphenyl)-2-methylpropanoic acid is C10H11BrO2, with a molecular weight of approximately 243.1 g/mol. The structure includes a bromine substituent on the aromatic ring, which is crucial for its biological activity.
The biological activity of 2-(4-Bromo-2-methylphenyl)-2-methylpropanoic acid can be attributed to several mechanisms:
- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in cell proliferation, particularly in cancer cells. This inhibition leads to decreased cell growth and increased apoptosis rates.
- Receptor Interaction : It can interact with various receptors, modulating signaling pathways that are critical for cellular functions. For instance, its binding affinity to certain nuclear receptors may influence gene expression related to metabolism and cell survival .
Anticancer Properties
Recent studies have demonstrated the anticancer properties of 2-(4-Bromo-2-methylphenyl)-2-methylpropanoic acid. In vitro experiments using breast cancer cell lines (such as MCF-7) indicated that treatment with this compound resulted in significant reductions in cell viability and proliferation rates. Flow cytometry analyses confirmed increased apoptosis in treated cells, suggesting its potential as an anticancer therapeutic agent.
Comparative Analysis with Related Compounds
A comparative analysis highlights the unique properties of 2-(4-Bromo-2-methylphenyl)-2-methylpropanoic acid against similar compounds:
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| 2-(4-Chlorophenyl)-2-methylpropanoic acid | Chlorine instead of bromine | Different biological activity due to chlorine's electronegativity |
| 3-Amino-1-(4-bromophenyl)-2-methylpropan-1-ol | Amino group at position three | Different reactivity patterns |
| 2-Amino-1-(phenyl)-2-methylpropan-1-ol | No halogen substituent | Lacks halogen's influence on biological activity |
Case Study 1: Breast Cancer Cell Line Analysis
In a controlled laboratory setting, various concentrations of 2-(4-Bromo-2-methylphenyl)-2-methylpropanoic acid were applied to MCF-7 breast cancer cells. The results indicated a dose-dependent decrease in cell proliferation. Additionally, apoptosis assays revealed that the compound significantly increased apoptotic markers compared to control groups.
Case Study 2: Mechanistic Insights
Further investigations into the compound's mechanism revealed that it may act as a competitive inhibitor for specific enzymatic pathways involved in tumor growth. This was evidenced by kinetic studies that demonstrated altered enzyme activity in the presence of varying concentrations of the compound .
属性
分子式 |
C11H13BrO2 |
|---|---|
分子量 |
257.12 g/mol |
IUPAC 名称 |
2-(4-bromo-2-methylphenyl)-2-methylpropanoic acid |
InChI |
InChI=1S/C11H13BrO2/c1-7-6-8(12)4-5-9(7)11(2,3)10(13)14/h4-6H,1-3H3,(H,13,14) |
InChI 键 |
RSYVZWWKKPINNY-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C=CC(=C1)Br)C(C)(C)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















